![molecular formula C19H16F3N3OS2 B284331 N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284331.png)
N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell survival. Additionally, it has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. Moreover, it has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide in lab experiments is its potent anti-cancer activity against various types of cancer cells. Moreover, it has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a versatile compound that can be used in various research fields. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. One of the areas of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound can provide valuable insights into its efficacy and safety in clinical settings.
Synthesemethoden
The synthesis of N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves a multi-step process that starts with the reaction of 2-chloro-4-methylbenzyl chloride with potassium thioacetate to form 2-(4-methylbenzylthio)acetic acid. This intermediate is then reacted with 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidine thiol to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including lung, breast, colon, and prostate cancer cells. Moreover, it has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C19H16F3N3OS2 |
---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
N-[(4-methylphenyl)methyl]-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H16F3N3OS2/c1-12-4-6-13(7-5-12)10-23-17(26)11-28-18-24-14(15-3-2-8-27-15)9-16(25-18)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26) |
InChI-Schlüssel |
CJLALKPLNVEMCN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.